molecular formula C6H8ClN5 B2623224 6-(Azidomethyl)pyridin-3-amine;hydrochloride CAS No. 2416243-27-9

6-(Azidomethyl)pyridin-3-amine;hydrochloride

Cat. No.: B2623224
CAS No.: 2416243-27-9
M. Wt: 185.62
InChI Key: XQICUQYHPRJTGV-UHFFFAOYSA-N
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Description

6-(Azidomethyl)pyridin-3-amine;hydrochloride, also known as 6-AMP-Azide, is a chemical compound with the molecular formula C6H8ClN5 and a molecular weight of 185.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)pyridin-3-amine;hydrochloride typically involves the azidation of a pyridine derivative. One common method involves the reaction of 6-(chloromethyl)pyridin-3-amine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

6-(Azidomethyl)pyridin-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)pyridin-3-amine;hydrochloride primarily involves its azide group, which can participate in various chemical reactions. In bioconjugation, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)pyridin-3-amine: Precursor to 6-(Azidomethyl)pyridin-3-amine;hydrochloride.

    6-(Hydroxymethyl)pyridin-3-amine: Another derivative with a hydroxyl group instead of an azide.

    6-(Bromomethyl)pyridin-3-amine: Similar structure but with a bromine atom instead of an azide.

Uniqueness

This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This makes it particularly valuable for applications in bioconjugation and the synthesis of complex molecules.

Properties

IUPAC Name

6-(azidomethyl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-5-1-2-6(9-3-5)4-10-11-8;/h1-3H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJWYMNOEPGZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-27-9
Record name 6-(azidomethyl)pyridin-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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